4-Chloro-3-(trifluoromethyl)benzaldehyde
Overview
Description
4-Chloro-3-(trifluoromethyl)benzaldehyde is a benzaldehyde derivative with the molecular formula ClC6H3(CF3)CHO. It is known for its unique chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals . The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to the benzaldehyde ring, which imparts distinct reactivity and stability.
Mechanism of Action
Target of Action
It is known that this compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Mode of Action
It is known that this compound may be used in the synthesis of other complex molecules .
Biochemical Pathways
As an intermediate in organic synthesis, it likely participates in various chemical reactions, potentially affecting multiple pathways depending on its final product .
Result of Action
As an intermediate in organic synthesis, its effects would largely depend on the final compounds it is used to synthesize .
Action Environment
It is known that this compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
Preparation Methods
The synthesis of 4-Chloro-3-(trifluoromethyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the chlorination of 3-(trifluoromethyl)benzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . Another approach includes the Friedel-Crafts acylation of 4-chloro-3-(trifluoromethyl)benzene with formyl chloride (COCl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . Industrial production methods often employ these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (CH2Cl2) or ethanol (EtOH), and controlled temperatures. Major products formed from these reactions include 4-chloro-3-(trifluoromethyl)benzoic acid, 4-chloro-3-(trifluoromethyl)benzyl alcohol, and various substituted derivatives .
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloro-3-(trifluoromethyl)benzaldehyde can be compared with other similar compounds, such as:
3-(Trifluoromethyl)benzaldehyde: Lacks the chloro group, resulting in different reactivity and applications.
4-Chloro-3-(trifluoromethyl)aniline: Contains an amino group instead of an aldehyde group, leading to distinct chemical properties and uses.
4-(Trifluoromethyl)benzaldehyde:
The uniqueness of this compound lies in the combined presence of both chloro and trifluoromethyl groups, which impart specific reactivity and stability, making it valuable in various chemical and industrial processes .
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHMMULLFBKTOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187895 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34328-46-6 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34328-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(trifluoromethyl)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034328466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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